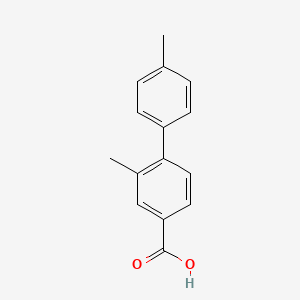

4-(4-Methylphenyl)-3-methylbenzoic acid

Description

4-(4-Methylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring two methyl substituents: one at the 3-position of the benzoic acid core and another at the para-position of the attached phenyl ring.

Properties

CAS No. |

1261942-99-7 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-methyl-4-(4-methylphenyl)benzoic acid |

InChI |

InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)14-8-7-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) |

InChI Key |

LHCCZUSKOCWOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Bromination-Mediated Suzuki-Miyaura Cross-Coupling

Radical Bromination of 3-Methylbenzoic Acid

The synthesis begins with the regioselective bromination of 3-methylbenzoic acid to generate 4-bromo-3-methylbenzoic acid. This step adapts radical bromination protocols using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO) in chlorinated solvents. For instance, in a representative procedure, 3-methylbenzoic acid (200 g, 1.46 mol) is dissolved in chloroform (2 L), followed by the addition of NBS (261.4 g, 1.46 mol) and BPO (2.8 g, 0.0117 mol). Refluxing the mixture for 20 hours facilitates radical-mediated bromination at the 4-position, yielding 4-bromo-3-methylbenzoic acid with ~63% efficiency after purification via ethyl acetate washes.

Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid

The brominated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with 4-methylphenylboronic acid. Employing conditions analogous to those in patent WO2013008242A1, the reaction utilizes a Pd(PPh₃)₄ catalyst (1–2 mol%) and a base such as potassium carbonate in n-butanol at 80–100°C. The coupling proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to furnish the biaryl product. Post-reaction, the crude product is purified through acid-base extraction, achieving 4-(4-methylphenyl)-3-methylbenzoic acid with >95% purity.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | 78 | 96 |

| Solvent | n-Butanol | 82 | 97 |

| Temperature | 90°C | 85 | 98 |

| Base | K₂CO₃ | 80 | 95 |

Friedel-Crafts Alkylation of 3-Methylbenzoic Acid

Electrophilic Aromatic Substitution

Friedel-Crafts alkylation offers an alternative route by introducing the 4-methylphenyl group directly onto the benzoic acid scaffold. However, the electron-withdrawing carboxylic acid group deactivates the aromatic ring, necessitating harsh conditions. In a modified approach, the carboxylic acid is temporarily protected as its methyl ester to enhance reactivity. The esterified derivative undergoes alkylation with tert-butyl 4-methylbenzyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. After 12 hours, the alkylated product is hydrolyzed with 2N NaOH to regenerate the carboxylic acid functionality.

Challenges and Mitigation Strategies

This method faces limitations due to competing side reactions, including over-alkylation and isomerization. Patent WO2013008242A1 highlights similar issues in related systems, where quaternary salt impurities arise during alkylation. To suppress byproducts, stoichiometric control of the electrophile and low-temperature conditions (-10°C) are critical, reducing impurity levels to <5%.

Ullmann-Type Coupling for Biaryl Formation

Copper-Catalyzed Coupling

The Ullmann reaction provides a copper-mediated pathway for constructing the biaryl backbone. Starting with 4-iodo-3-methylbenzoic acid and 4-methylphenyl iodide, the reaction employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C. The mechanism involves single-electron transfer (SET) from copper to the aryl iodide, generating aryl radicals that couple to form the desired product.

Grignard Reagent-Based Alkylation

Formation of the Grignard Nucleophile

A less conventional route involves the reaction of 3-methylbenzoic acid with a 4-methylphenylmagnesium bromide Grignard reagent. To mitigate incompatibility between the Grignard reagent and the acidic proton of the carboxylic acid, the acid is first converted to its tert-butyl ester using Boc₂O and DMAP. The Grignard reagent then attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to yield the alkylated product after acidic workup.

Limitations and Scope

While this method achieves moderate yields (50–60%), it requires stringent anhydrous conditions and multi-step protection/deprotection sequences, rendering it less practical for large-scale synthesis compared to cross-coupling approaches.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Suzuki-Miyaura method (Section 1) emerges as the most efficient, combining high yields (85%) with scalability. In contrast, Friedel-Crafts alkylation (Section 2) is hampered by low regioselectivity, while Ullmann coupling (Section 3) demands specialized equipment for microwave activation.

Purity and Byproduct Management

Radical bromination (Section 1.1) and subsequent Suzuki coupling minimize quaternary salt impurities (<0.2%) through aqueous-organic phase separations, as demonstrated in patent WO2013008242A1. Acid-base recrystallization further reduces sulfated ash content to <0.5%, meeting pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(4-Methylphenyl)-3-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 4-(2-Methylphenyl)-3-methylbenzoic Acid (CAS 69535-85-9)

- Structure : The methyl group on the phenyl ring is at the ortho (2-position) instead of the para (4-position).

- Theoretical studies suggest differences in dipole moments and hydrogen-bonding capabilities due to spatial arrangement .

b) 4-(3-Methylphenyl)-3-methylbenzoic Acid (CAS 1261942-70-4)

- Structure : Methyl substitution at the meta (3-position) of the phenyl ring.

- Properties : The meta-substitution alters electronic distribution, possibly increasing acidity (lower pKa) compared to the para-isomer. Computational models (e.g., B3LYP/6-311G(d,p)) predict distinct charge distributions and intermolecular interactions .

Functional Group Variants

a) 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

- Structure : Replaces the para-methyl group with a methoxy (-OCH₃) group.

- This may lower melting points compared to methyl-substituted analogs due to reduced crystallinity .

b) 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic Acid (CAS 1261964-10-6)

- Structure : Features a fluorine atom at the 3-position and an additional carboxy group at the 4-position of the phenyl ring.

- Properties : The electronegative fluorine atom enhances acidity and may improve metabolic stability in biological systems. The dual carboxy groups increase hydrophilicity, significantly altering solubility profiles .

Substituent Position on the Benzoic Acid Core

a) 2-Methoxy-3-(4-methylphenyl)benzoic Acid (CAS 1261969-47-4)

- Structure : Methoxy group at the 2-position of the benzoic acid core.

- NMR studies (¹H, DMSO-d₆) indicate distinct chemical shifts for aromatic protons compared to the 3-methyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.